1-[2-(4-methylphenoxy)ethyl]piperidine
Description
1-[2-(4-Methylphenoxy)ethyl]piperidine is a piperidine derivative featuring a phenoxyethyl side chain with a methyl substituent at the para position of the phenyl ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targets, enzyme inhibition, and antimicrobial applications. This compound is synthesized via nucleophilic substitution reactions, often involving benzyl halides and piperidine precursors under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 87% in related syntheses .
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-5-7-14(8-6-13)16-12-11-15-9-3-2-4-10-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPQRLFVANRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-methylphenoxy)ethyl]piperidine typically involves the reaction of 4-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-methylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding phenol and piperidine derivatives.
Scientific Research Applications
1-[2-(4-methylphenoxy)ethyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the development of agrochemicals, such as herbicides and insecticides, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Modifications and Substituent Effects
The pharmacological profile of piperidine derivatives is highly sensitive to substituents on the phenyl ring and the ethyl linker. Key comparisons include:
Table 1: Substituent Effects on Piperidine Derivatives
- Methyl vs. Halogen Substituents: The methyl group in this compound offers moderate lipophilicity, balancing membrane permeability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
